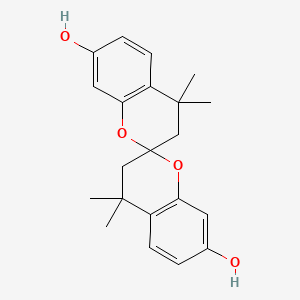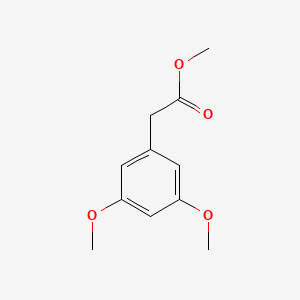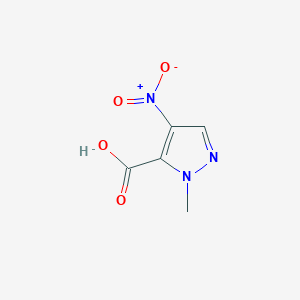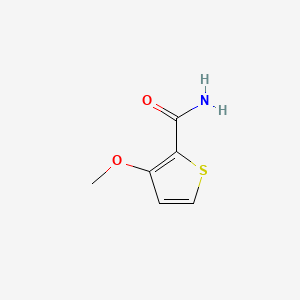![molecular formula C8H12N4O4 B1297151 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid CAS No. 370585-14-1](/img/structure/B1297151.png)
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The IUPAC name of the compound is { [ (2,5-dioxohexahydroimidazo [4,5-d]imidazol-1 (2H)-yl)acetyl]amino}acetic acid . The InChI code is 1S/C8H11N5O5/c14-3 (9-1-4 (15)16)2-13-6-5 (11-8 (13)18)10-7 (17)12-6/h5-6H,1-2H2, (H,9,14) (H,11,18) (H,15,16) (H2,10,12,17) .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Applications De Recherche Scientifique
Analytical Methods for Antioxidant Activity
The study of antioxidants is significant across various fields, and understanding the analytical methods used to determine antioxidant activity is crucial. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, Total Peroxyl Radical Trapping Antioxidant Parameter (TRAP) test, and Total Oxyradical Scavenging Capacity (TOSC) test, among others, are based on hydrogen atom transfer. Electron transfer-based tests include the Cupric Reducing Antioxidant Power (CUPRAC) test and the Ferric Reducing Antioxidant Power (FRAP) test. These methods are essential in analyzing the antioxidant capacity of complex samples and are monitored through spectrophotometry, which relies on characteristic color changes or discoloration of solutions. Electrochemical biosensors can complement these chemical methods, providing a broader understanding of antioxidant mechanisms and kinetics (Munteanu & Apetrei, 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives
The synthesis of 4-phosphorylated imidazole derivatives and their chemical and biological properties have been extensively studied. Methods involve using metallic derivatives of imidazole with phosphorus halides or electronically enriched imidazoles with phosphorus halides in the presence of triethylamine. These compounds exhibit various biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. This highlights the pharmaceutical potential of 4-phosphorylated imidazole derivatives in developing new therapeutic agents (Abdurakhmanova et al., 2018).
Imidazo[1,2-a]pyrimidines and Related Compounds
Imidazo[1,2-a]pyrimidines and related compounds have been synthesized extensively between 2000 and 2021, with applications ranging from biological activities to secondary uses like corrosion inhibition. This extensive review covers the synthesis, application, and utility of these compounds, highlighting their importance in the scientific community (Kobak & Akkurt, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c13-4(14)2-1-3-12-6-5(10-8(12)16)9-7(15)11-6/h5-6H,1-3H2,(H,10,16)(H,13,14)(H2,9,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUDFVAYXDLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN1C2C(NC(=O)N2)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349446 |
Source


|
| Record name | 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
CAS RN |
370585-14-1 |
Source


|
| Record name | 4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)

